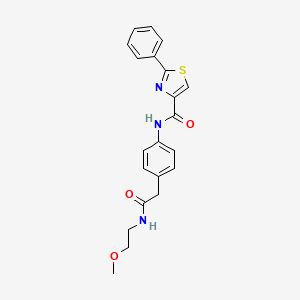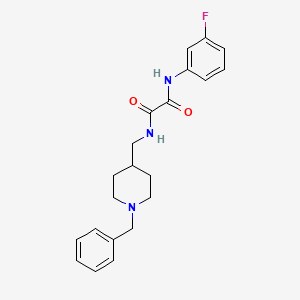
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3-fluorophenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Analgesic Activity
This compound has been synthesized as a starting material for the synthesis of a wide variety of Fentanyl-based analgesics . The aim is to develop compounds with reduced side effects but which remain potent analgesics .
Antioxidant Properties
Some derivatives of this compound have shown potent antioxidant properties in the oxygen radical absorbance capacity (ORAC) assay . These antioxidant values were either comparable or more potent than the comparator molecules (ascorbic acid, resveratrol, and trolox) .
3. Inhibition of Acetylcholinesterase (AChE)/Butyrylcholinesterase (BuChE) Enzymes The compound and its derivatives have been screened, in silico and in vitro, for their ability to scavenge free radicals and inhibit acetylcholinesterase (AChE)/butyrylcholinesterase (BuChE) enzymes .
Antagonizing Muscarinic Receptors
Derivatives of this compound have been used as muscarinic receptor 4 (m4) antagonists for treating neurological diseases . These diseases/disorders include Alzheimer’s Disease, Lewy Body Dementia, cognitive deficits associated with schizophrenia, Parkinson’s Disease, drug-induced Parkinsonism, dyskinesias, dystonia, chorea, levodopa-induced dyskinesia, cerebral palsy, progressive supranuclear palsy, and Huntington’s disease .
Antimicrobial Activity
Although not directly mentioned in the search results for this specific compound, it’s worth noting that many indole derivatives, which share a similar structure to this compound, have shown antimicrobial activity .
Antiviral Activity
Again, while not directly mentioned in the search results for this specific compound, many indole derivatives have shown antiviral activity .
Mécanisme D'action
Target of Action
Compounds with similar structures have been reported to targetBeta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the production of beta-amyloid peptide in neural cells, a key player in the development of Alzheimer’s disease .
Mode of Action
This could potentially alter the production of beta-amyloid peptide, thereby influencing the progression of diseases such as Alzheimer’s .
Biochemical Pathways
Given its potential target, it may be involved in the amyloidogenic pathway, specifically in the cleavage of the amyloid precursor protein (app) by beta-secretase 1 .
Result of Action
If it indeed targets beta-secretase 1, its action could potentially result in the reduced production of beta-amyloid peptide, thereby influencing the progression of alzheimer’s disease .
Propriétés
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-N'-(3-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O2/c22-18-7-4-8-19(13-18)24-21(27)20(26)23-14-16-9-11-25(12-10-16)15-17-5-2-1-3-6-17/h1-8,13,16H,9-12,14-15H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGDVPOZUUHBEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC(=CC=C2)F)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3-fluorophenyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Benzyloxy)phenoxy]propanoic acid](/img/structure/B2742825.png)
![2-[5-amino-2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]propan-1-ol](/img/structure/B2742826.png)

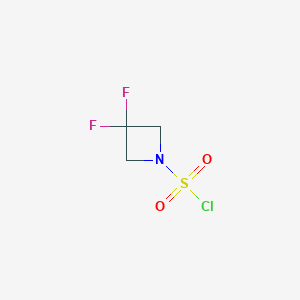
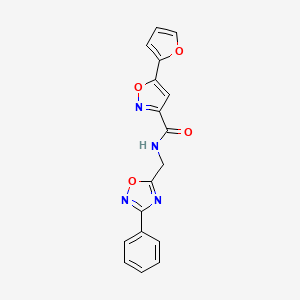
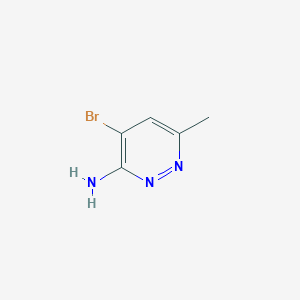
![1-Methyl-4-(4-{[1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine](/img/structure/B2742833.png)
![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2742835.png)
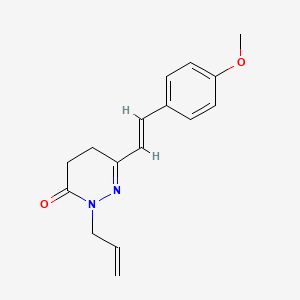
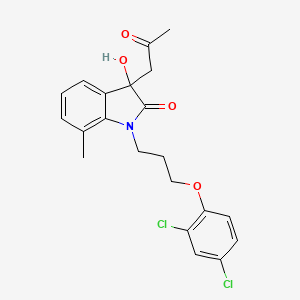


![1-{N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]hydrazinecarbonyl}formamide](/img/structure/B2742847.png)
